2-(1,3-benzodioxol-5-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one
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Overview
Description
The compound “2-(1,3-benzodioxol-5-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one” is a complex organic molecule that contains several heterocyclic rings, including a benzodioxol ring, a thiazine ring, and a benzimidazole ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via condensation reactions or palladium-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement and connectivity of its constituent rings. The benzodioxol and benzimidazole rings are aromatic and planar, while the thiazine ring could adopt a puckered conformation .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heteroatoms (oxygen, nitrogen, and sulfur) and the aromatic systems. These features could participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar heteroatoms and aromatic rings could affect its solubility, boiling point, and melting point .
Scientific Research Applications
Chemical Properties and Transformations
- The chemical properties of 2-aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ones, a category which includes the specified compound, were studied, revealing significant effects on the direction of reactions due to the presence of an aryl substituent at the 2 position of these compounds (Britsun, Esipenko, & Lozinskii, 2006).
Synthesis and Structural Analysis
- A study on the synthesis and crystal structure of 2-aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-One, which is structurally similar to the compound , revealed insights into the dimerization and intermolecular interactions within its crystal structure. This has implications for understanding the molecular characteristics of such compounds (Ramos Rodríguez et al., 2020).
Antioxidant Activity
- The compound was found to exhibit antioxidant activity, which was studied using assays like DPPH and ABTS+. This is significant for understanding its potential biological applications and molecular characteristics (Ramos Rodríguez et al., 2020).
Potential Biological Activities
- While the specific compound wasn't directly linked to biological activities in the studies found, related compounds in the benzimidazole class have shown potential for biological applications, including antimicrobial and anticancer activities. This suggests a broader scope of research into the potential uses of such compounds in medicinal chemistry (Refaat, 2010).
Future Directions
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-16-8-15(10-5-6-13-14(7-10)22-9-21-13)23-17-18-11-3-1-2-4-12(11)19(16)17/h1-7,15H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFGMSMHTDAJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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